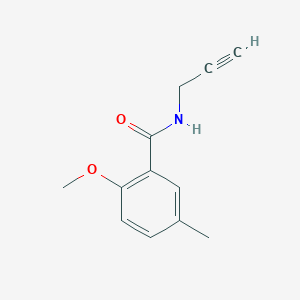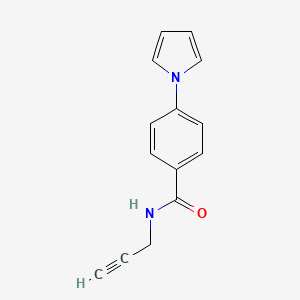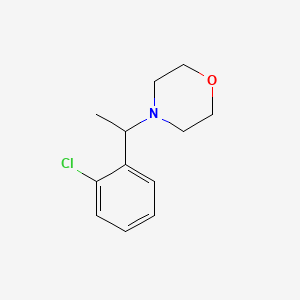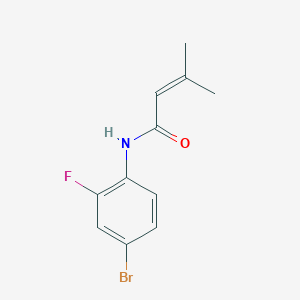![molecular formula C17H21N3O B7537210 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone, also known as QD-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. QD-1 belongs to the family of diazepanes and has a unique chemical structure that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of GABAA receptors. This means that 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone enhances the activity of GABAA receptors, which are responsible for inhibitory neurotransmission in the brain. By modulating GABAA receptor activity, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has the potential to treat various neurological disorders.
Biochemical and Physiological Effects:
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to enhance the binding of GABA to GABAA receptors, which leads to increased inhibitory neurotransmission. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been shown to have anxiolytic and sedative effects, which are consistent with its ability to modulate GABAA receptor activity.
Advantages and Limitations for Lab Experiments
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for research purposes. However, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. One potential area of study is the development of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone and its potential applications in treating neurological disorders and cancer. Finally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone could also be studied for its potential use in drug discovery, as it has shown promising results as a modulator of GABAA receptor activity.
Synthesis Methods
The synthesis of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone is a complex process that involves multiple steps. The initial step involves the reaction of 8-chloroquinoline with sodium azide to form 8-azidoquinoline. This compound is then reacted with 1,4-diazepane to form the desired product, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone. The synthesis method of 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been optimized to improve yield and purity, making it a viable compound for research purposes.
Scientific Research Applications
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has shown promising results in various scientific research applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has also been investigated for its ability to modulate the activity of GABAA receptors, which are important targets for drug discovery. Additionally, 1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone has been studied for its potential use in cancer therapy due to its ability to inhibit tumor cell growth.
properties
IUPAC Name |
1-[4-(quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-14(21)20-10-4-9-19(11-12-20)13-16-6-2-5-15-7-3-8-18-17(15)16/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYLQBYRKYCGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)




![N,N-dimethyl-4-[(2-thiophen-3-ylquinazolin-4-yl)amino]benzamide](/img/structure/B7537176.png)
![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)

![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)


![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)